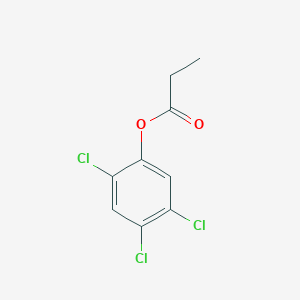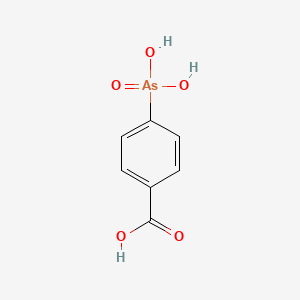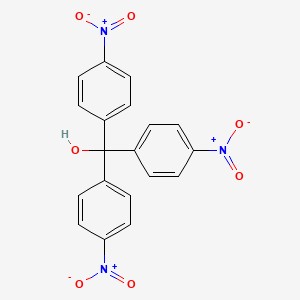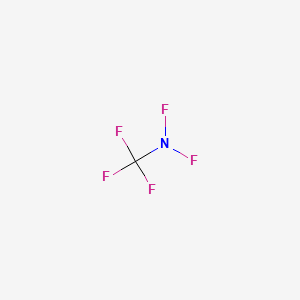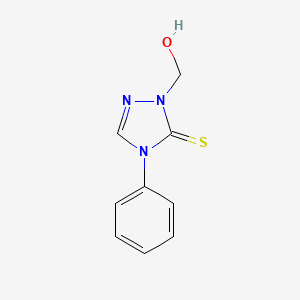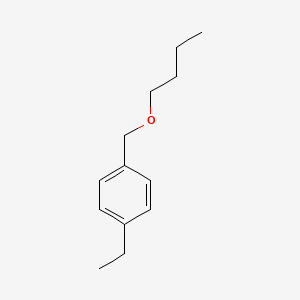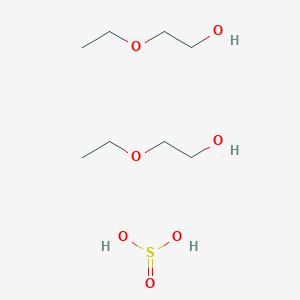
2-Ethoxyethanol;sulfurous acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxyethanol, also known as ethylene glycol ethyl ether, is a clear, colorless liquid with a mild odor. It is widely used as a solvent in various industrial and commercial applications due to its ability to dissolve chemically diverse compounds. Sulfurous acid, on the other hand, is a weak and unstable acid formed by dissolving sulfur dioxide in water. The combination of 2-ethoxyethanol and sulfurous acid is of interest in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxyethanol is typically synthesized by the reaction of ethylene oxide with ethanol. This reaction is carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:
- Ethylene oxide is reacted with ethanol in the presence of a catalyst.
- The reaction mixture is then distilled to separate 2-ethoxyethanol from other by-products .
Industrial Production Methods
Industrial production of 2-ethoxyethanol follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxyethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ethoxyacetic acid.
Reduction: It can be reduced to form ethoxyethanol derivatives.
Substitution: It can undergo substitution reactions to form different ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.
Major Products Formed
Oxidation: Ethoxyacetic acid.
Reduction: Ethoxyethanol derivatives.
Substitution: Various ethers and esters.
Aplicaciones Científicas De Investigación
2-Ethoxyethanol and sulfurous acid have numerous applications in scientific research:
Chemistry: Used as solvents in organic synthesis and as reagents in various chemical reactions.
Biology: Employed in the preparation of biological samples and as a component in certain biochemical assays.
Medicine: Utilized in pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of coatings, paints, and cleaning agents
Mecanismo De Acción
The mechanism of action of 2-ethoxyethanol involves its ability to dissolve a wide range of compounds due to its polar nature. It interacts with molecular targets through hydrogen bonding and van der Waals forces. In biological systems, it can be metabolized by alcohol dehydrogenase to form ethoxyacetic acid, which can exert toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Propoxyethanol: Similar in structure but with a propyl group instead of an ethyl group.
2-Butoxyethanol: Contains a butyl group instead of an ethyl group.
Ethylene glycol: Lacks the ether group present in 2-ethoxyethanol.
Uniqueness
2-Ethoxyethanol is unique due to its balance of hydrophilic and lipophilic properties, making it an effective solvent for a wide range of substances. Its ability to dissolve both polar and non-polar compounds sets it apart from other similar compounds .
Propiedades
Número CAS |
1119-11-5 |
|---|---|
Fórmula molecular |
C8H22O7S |
Peso molecular |
262.32 g/mol |
Nombre IUPAC |
2-ethoxyethanol;sulfurous acid |
InChI |
InChI=1S/2C4H10O2.H2O3S/c2*1-2-6-4-3-5;1-4(2)3/h2*5H,2-4H2,1H3;(H2,1,2,3) |
Clave InChI |
GKJDRLMQWCTBHN-UHFFFAOYSA-N |
SMILES canónico |
CCOCCO.CCOCCO.OS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


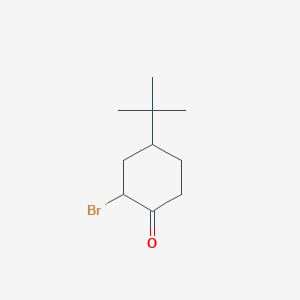
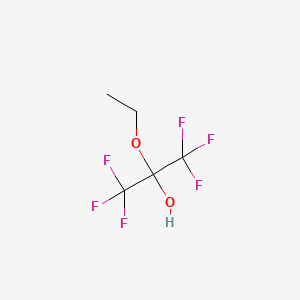

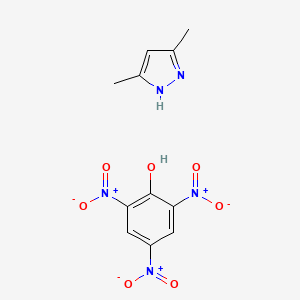
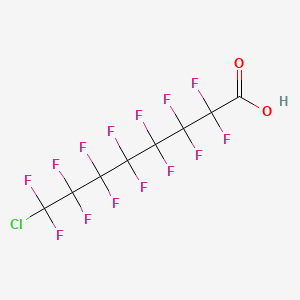

![N,N-Dimethyl-1-sulfanylidene-1-[(triphenylplumbyl)sulfanyl]methanamine](/img/structure/B14749073.png)
